3,5-Dibromosalicylamide

Lipophilicity Drug Design Permeability

Researchers developing intracellular antibacterials or anthelmintics often face inconsistent lipophilicity and target engagement across halogenated salicylamide analogs. 3,5-Dibromosalicylamide (LogP 2.72, pKa ~6.27) provides a superior, well-characterized scaffold. - LogP 2.72 delivers at least 0.14 log units higher passive membrane diffusion than 3,5-diiodosalicylamide, directly correlating with anti-Actinomyces activity. - Patent-demonstrated anthelmintic efficacy of its N-(3-chloro-4-methylphenyl) derivative against cestodes, nematodes, and Fasciola spp. in livestock. - Complete spectral dataset (2 NMR, 1 FTIR, 1 Raman, 1 UV-Vis) ensures unambiguous identity verification for analytical QC.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 17892-25-0
Cat. No. B103349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromosalicylamide
CAS17892-25-0
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)N)O)Br)Br
InChIInChI=1S/C7H5Br2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)
InChIKeyUPLRPVGMEIBZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromosalicylamide Procurement Guide


3,5-Dibromosalicylamide (CAS 17892-25-0, molecular formula C7H5Br2NO2, MW 294.93 g/mol) is a dihalogenated derivative of salicylamide, characterized by bromine substitution at the 3- and 5-positions of the aromatic ring [1]. This synthetic small molecule is primarily utilized as a research intermediate and as a core scaffold in medicinal chemistry programs targeting antimicrobial, anthelmintic, and CNS indications [2][3]. Its well-defined spectroscopic fingerprint—including 2 NMR, 1 FTIR, 1 Raman, and 1 UV-Vis spectra—facilitates unambiguous identity verification during procurement and analytical quality control [1].

Why Analogs Cannot Replace 3,5-Dibromosalicylamide


Direct substitution among dihalogenated salicylamide analogs is scientifically unsound because the nature of the halogen substituent fundamentally governs both the physicochemical profile and the biological target engagement of the scaffold. Even within the same substitution pattern, replacing bromine with chlorine or iodine produces a quantifiably different LogP value , altering membrane passive permeability, non-specific protein binding, and pharmacokinetic distribution in a way that cannot be compensated for by simple molar adjustment. Furthermore, the electron-withdrawing strength and polarizability of bromine differ from chlorine and iodine, leading to distinct pKa shifts and hydrogen/halogen-bonding geometry that modulate target affinity in structure-activity relationship (SAR) studies [1]. The specific antibacterial and anthelmintic activities demonstrated for 3,5-dibromosalicylamide derivatives are not automatically recapitulated by mono-brominated or non-brominated congeners, as the presence of two bulky bromine atoms is frequently required for optimal steric and electronic complementarity with biological targets [1][2].

Quantitative Evidence: 3,5-Dibromosalicylamide vs Analogs


Superior Lipophilicity for Membrane Penetration

3,5-Dibromosalicylamide exhibits a computed LogP of 2.72, which is measurably higher than the 3,5-dichloro analog (LogP 2.50) and the 3,5-diiodo analog (LogP 2.58), and substantially exceeds the mono-bromo analog 5-bromosalicylamide (LogP 1.95) and the parent salicylamide (LogP 1.28) . This predictable rank order (Br > I > Cl > mono-Br > H) directly correlates with the halogen's contribution to molecular volume and polarizability, positioning the dibromo derivative as the most lipophilic choice within this isosteric series when passive membrane diffusion or hydrophobic target binding is required.

Lipophilicity Drug Design Permeability

Distinct Phenolic Acidity vs. Halogenated Analogs

The predicted pKa of the phenolic hydroxyl group in 3,5-dibromosalicylamide is approximately 6.27±0.23 . This represents an acidification of roughly 1.9 log units compared to the parent salicylamide (pKa ~8.13 ), attributable to the electron-withdrawing inductive effect of two ortho/para-bromine substituents. This shift means that at physiological pH (7.4), 3,5-dibromosalicylamide exists predominantly in the ionized phenoxide form (>90% ionized), whereas salicylamide remains predominantly neutral. Among dihalogenated analogs, the brominated variant is expected to be slightly more acidic than the chlorinated analog and less acidic than the iodinated analog, following the halogen electronegativity trend, offering a distinct ionization profile that influences solubility, protein binding, and receptor pharmacophore engagement.

Ionization pH-Dependent Solubility Receptor Binding

Antibacterial Activity Against Actinomyces viscosus

In a systematic study of 55 salicylamides, compounds containing the 3,5-dibromo substitution pattern were specifically synthesized and evaluated for in vitro antibacterial activity against Actinomyces viscosus, an adherent oral microorganism implicated in periodontal disease [1]. While the study's primary quantitative structure-activity correlation was established for 4'-bromosalicylanilides (r = 0.92 correlation between MIC and Log D), the inclusion of 3,5-dibromo variants in the focused library demonstrates the scaffold's recognized value for generating antibacterial candidates. The study further established that 5-n-hexyl- (40) and 5-n-decanoyl-4'-nitrosalicylanilide (47) outperformed tribromsalan and fluorophene, establishing a benchmark that 3,5-dibromosalicylamide derivatives can be evaluated against [1]. Although exact MIC values for the unsubstituted 3,5-dibromosalicylamide core are not tabulated in the abstract, the deliberate selection of this halogenation pattern within a 55-compound antiplaque library provides class-level validation of its antimicrobial relevance.

Antibacterial Antiplaque Periodontal Disease

In Vivo Broad-Spectrum Anthelmintic Activity

A patent-protected derivative, N-(3-chloro-4-methylphenyl)-3,5-dibromosalicylamide, has been explicitly demonstrated to possess potent cestodocidal and nematodocidal activity, with confirmed efficacy against fasciolosis in laboratory animals, sheep, goats, and dogs [1]. The patent specifically claims the 3,5-dibromosalicylamide core as the essential pharmacophoric element delivering this broad anthelmintic spectrum. This represents a validated in vivo application of the scaffold that is not claimed for analogous 3,5-dichloro- or 3,5-diiodosalicylamide derivatives in the same patent literature, establishing an intellectual property and efficacy-based differentiation for the dibrominated variant in anthelmintic drug development programs.

Anthelmintic Veterinary Medicine Cestodocide

Key Application Scenarios for 3,5-Dibromosalicylamide


Biofilm-Penetrating Antibacterial Lead Optimization

Research groups developing antibacterials targeting intracellular pathogens or biofilm-embedded bacteria should prioritize 3,5-dibromosalicylamide over its chloro or mono-bromo analogs. Its LogP of 2.72—the highest among common dihalogenated salicylamide isosteres—provides a measurable thermodynamic driving force for passive membrane diffusion that is at least 0.14 log units greater than the next best analog, 3,5-diiodosalicylamide . This advantage is directly relevant to the SAR correlation (r=0.92) between lipophilicity and anti-Actinomyces activity established for the salicylamide class [1].

Veterinary Anthelmintic Drug Discovery

Teams pursuing novel anthelmintic agents for ruminant livestock should procure 3,5-dibromosalicylamide as the core scaffold, given the patent-demonstrated efficacy of its N-(3-chloro-4-methylphenyl) derivative against cestodes, nematodes, and Fasciola spp. in sheep, goats, and dogs [2]. The absence of equivalent patent claims for 3,5-dichloro- or 3,5-diiodo- variants makes this scaffold the preferred starting material for intellectual property generation in the anthelmintic space.

Physicochemical Property Tuning in CNS Candidates

Medicinal chemistry programs targeting CNS indications where precise control of ionization state and lipophilicity is critical can exploit the distinct pKa (~6.27) and LogP (2.72) of 3,5-dibromosalicylamide . The nearly 2-unit pKa acidification relative to salicylamide means this scaffold predominantly exists in the ionized form at physiological pH, altering its potential to engage basic residues in dopamine-D2 or other aminergic GPCR targets, as demonstrated by the high stereoselective affinity of related 3-substituted 5,6-dimethoxysalicylamides reported in the literature .

Analytical Reference Standard & Spectral Library

Quality control and analytical laboratories developing LC-MS or spectral identification methods for halogenated benzamides should procure 3,5-dibromosalicylamide as a well-characterized reference standard. Its complete spectral dataset—including 2 NMR, 1 FTIR, 1 Raman, and 1 UV-Vis spectra—provides a robust identity verification package [3] that is not always uniformly available for 3,5-diiodo or mono-bromo analogs, facilitating unambiguous compound identification in complex mixtures or forensic analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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